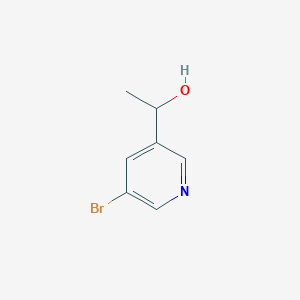

3-Bromo-5-(1-hydroxyethyl)pyridine

概要

説明

3-Bromo-5-(1-hydroxyethyl)pyridine is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 . It is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-(1-hydroxyethyl)pyridine is 1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Bromo-5-(1-hydroxyethyl)pyridine is a liquid at room temperature . It is stored in an inert atmosphere .科学的研究の応用

Pharmacology

3-Bromo-5-(1-hydroxyethyl)pyridine: is utilized in pharmacological research due to its pyridine ring, which exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxyethyl groups make it a versatile precursor for constructing complex molecules that can be used in drug discovery and development .

Material Science

In material science, this compound finds application in the synthesis of new materials with potential electronic and photonic properties. The pyridine moiety can interact with other molecules and metals, forming coordination complexes that are essential in creating advanced materials .

Chemical Synthesis

3-Bromo-5-(1-hydroxyethyl)pyridine: acts as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry .

Biochemistry

Researchers employ 3-Bromo-5-(1-hydroxyethyl)pyridine in biochemistry for probing the structure and function of enzymes and receptors. The compound’s ability to be modified allows for the creation of probes and markers that can bind to specific biological targets .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures, aiding in the identification of unknown substances .

Environmental Science

In environmental science, 3-Bromo-5-(1-hydroxyethyl)pyridine can be used to study degradation processes and environmental behavior of organic compounds. Its brominated structure makes it a suitable analogue for halogenated contaminants, allowing for the examination of their fate in the environment .

Pharmacology

3-Bromo-5-(1-hydroxyethyl)pyridine is utilized in pharmacological research due to its pyridine ring, which exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxyethyl groups make it a versatile precursor for constructing complex molecules that can be used in drug discovery and development .

Chemical Synthesis

3-Bromo-5-(1-hydroxyethyl)pyridine acts as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry .

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties suggest that the compound may have good bioavailability.

Result of Action

Given its potential use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-(1-hydroxyethyl)pyridine. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the body.

特性

IUPAC Name |

1-(5-bromopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRELUKWTQNFSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(1-hydroxyethyl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)

![1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B2941031.png)